![molecular formula C20H20N4OS B6428419 N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide CAS No. 2034373-42-5](/img/structure/B6428419.png)
N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide
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Overview
Description
“N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide” is a complex organic compound that incorporates several important functional groups and structural motifs, including a thiophene ring, a pyrazole ring, and an indole ring . Thiophene and its derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. Thiophene derivatives are typically synthesized via condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . Enaminones, which are extremely stable species, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophene ring, a pyrazole ring, and an indole ring. These rings are connected by various functional groups, including a carboxamide group . The presence of these rings and groups contributes to the compound’s chemical properties and potential biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the presence of its various functional groups and structural motifs. For example, the thiophene ring could participate in electrophilic aromatic substitution reactions, while the carboxamide group could undergo hydrolysis or other reactions .Safety and Hazards
Future Directions
The future research directions for this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities associated with thiophene derivatives, this compound could be a promising candidate for the development of new therapeutic agents .
Mechanism of Action
Target of Action
The compound N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide is a derivative of indole and thiophene . Indole derivatives have been found to bind with high affinity to multiple receptors . Similarly, thiophene derivatives also exhibit a variety of biological effects . .
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Thiophene derivatives also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and thiophene derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the biological activities associated with indole and thiophene derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-13-19(18-8-5-11-26-18)14(2)24(23-13)10-9-21-20(25)17-12-15-6-3-4-7-16(15)22-17/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBKVMVRDKLESS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC3=CC=CC=C3N2)C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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